![molecular formula C11H12O4 B141930 Methyl ferulate CAS No. 22329-76-6](/img/structure/B141930.png)
Methyl ferulate
Overview
Description
Methyl ferulate, also known as methyl (E)-3-(4-hydroxy-2-methoxyphenyl)propenoate, is a biologically active compound that is widely distributed in edible plants and grains. It is known for its antioxidant properties and has been studied for its potential applications in food preservation and medicine . This compound is also recognized for its role in the attenuation of ethanol-induced hepatic steatosis, suggesting its therapeutic potential in treating alcoholic liver disease .
Synthesis Analysis
The synthesis of this compound can be achieved through Fisher esterification, where ferulic acid is reacted with methanol. Ultrasonic waves have been used to facilitate this reaction, with varying temperatures affecting the yield and reaction rate constants. At temperatures of 55°C and 65°C, yields of 50.3% and 67.1% were obtained, respectively, indicating that higher temperatures may improve the synthesis efficiency .
Molecular Structure Analysis
The molecular structure of this compound includes an aromatic ring with a methoxy group and a hydroxyl group, which are crucial for its antioxidant activity. The interaction of this compound with human serum albumin (HSA) has been characterized, revealing that the aromatic ring plays a significant role in the binding affinity to HSA .
Chemical Reactions Analysis
This compound participates in oxidative coupling reactions, as demonstrated in studies where it reacts with ethyl linoleate to produce peroxides with tricyclic structures. These reactions involve radical scavenging at the 3'-position of the ferulate radical, highlighting its antioxidant mechanism . Additionally, the antibacterial properties of this compound have been explored, showing its effectiveness against Shigella putrefaciens and its potential for use in food packaging .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound contribute to its biological activity and potential applications. Its interaction with lipids, as seen in the attenuation of hepatic steatosis, involves the activation of pathways such as AMPK-ACC/MAPK-FoxO1 and the up-regulation of SIRT1, PPAR-α, and CPT-1α . The antibacterial activity of this compound has been attributed to its ability to be embedded into zein fibers, which can release the compound slowly and exert a sustained antibacterial effect . Furthermore, the design of prodrugs containing this compound has been explored, with one study showing enhanced antithrombotic activity compared to dabigatran etexilate .
Scientific Research Applications
Antibacterial Properties and Food Preservation
- Antibacterial Activity in Food Packaging: Methyl ferulate exhibits strong antibacterial activity, particularly against Shigella putrefaciens. When embedded into zein fiber membranes via electrospinning technology, it can sustainably release its antibacterial agents, making it effective for food preservation, especially in fish packaging like sea bass (Li et al., 2021).
Thermodynamics and Biochemistry
- Thermodynamic Study of Biological Reactions: A comprehensive study combining experimental and theoretical thermodynamics was conducted on this compound hydrolysis. This research provides valuable insights into the equilibrium constants and reaction enthalpy of this biological reaction, essential for understanding its biochemical applications (N. ̀yanenko et al., 2016).
Antioxidant Research
- Antioxidant Mechanism Studies: Research into the antioxidant properties of this compound has led to the isolation and identification of antioxidation products. These findings are crucial for understanding the compound's potential in preventing oxidative stress in various food components (Masuda et al., 2006).
Interaction with Biological Macromolecules
- Interactions with Human Serum Albumin: A study using saturation transfer difference NMR (STD-NMR) characterized the interaction between this compound and human serum albumin, shedding light on its potential applications in food and medicine (Wang et al., 2020).
Hepatoprotective Effects
- Protection Against Liver Injury: this compound demonstrates hepatoprotective effects against oxidative stress, apoptosis, and inflammation in alcohol-induced liver injury in mice. Its mechanism involves the NOX4/ROS-MAPK signaling pathway (Li et al., 2017).
Application in Plant Cell Wall Analysis
- Plant Cell Wall Research: Ferulic acid, from which this compound is derived, is a significant component of plant cell walls. Research on feruloyl esterases, enzymes that hydrolyze this compound, has applications in food, feed, and the paper industry due to their role in hydrolyzing polysaccharides and releasing lignin (Mathew & Abraham, 2004; Bao Hui-yan, 2006).
Antiplatetet Activity
- Antiplatelet Assay and Synthesis: Studies have shown that this compound synthesized through Fisher esterification exhibits antiplatelet activity. This demonstrates its potential in medical applications related to blood coagulation (Ekowati et al., 2019).
Toxicological Evaluations
- In Vitro and In Vivo Toxicity Assessments: Comprehensive toxicological evaluations of this compound provide essential safety information for its potential use in medicinal applications (Raza et al., 2016).
Mechanism of Action
Target of Action
Methyl ferulate, also known as ferulic acid methyl ester, is a phenolic compound found in various plants and has been shown to have significant pharmacological effects . The primary targets of this compound are various cellular and molecular components involved in inflammation, oxidation, and cancer progression . For instance, it has been shown to interact with proteins like phosphatidylinositol 3 kinase (PI3K), protein kinase B (AKT), B-cell lymphoma-2 (Bcl-2), and tumor protein 53 (P53) pathways .
Mode of Action
This compound interacts with its targets primarily through its antioxidant and anti-inflammatory properties . It can inhibit the occurrence and development of various malignant tumors, such as liver cancer, lung cancer, colon cancer, and breast cancer . It can cause mitochondrial apoptosis by inducing the generation of intracellular reactive oxygen species (ROS) . Furthermore, it can interfere with the cell cycle of cancer cells, arrest most cancer cells in G0/G1 phase, and exert an antitumor effect by inducing autophagy .
Biochemical Pathways
This compound affects several biochemical pathways. It acts on a series of intracellular and extracellular targets and is involved in the regulation of tumor cell signaling pathways, including the PI3K/AKT, Bcl-2, and P53 pathways . It also plays a role in the modulation of the expression of various proinflammatory cytokines, and pro-apoptotic signals .
Pharmacokinetics
It is known that ferulic acid, the parent compound of this compound, has good bioavailability, stays in blood for a longer period of time, and is permeable to the blood-brain barrier .
Result of Action
The action of this compound results in a variety of molecular and cellular effects. It has been shown to have anti-inflammatory activity and be non-toxic in terms of in vitro toxicity and cytotoxicity . It can efficiently prevent lipid oxidation and inhibit the formation of primary and secondary oxidation products . Moreover, it has antimicrobial activity against Escherichia coli, Bacillus cereus, Listeria monocytogenes, Fusarium culmorum, and Saccharomyces cerevisiae .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other compounds, pH, temperature, and the specific biological environment can all impact the efficacy and stability of this compound
Safety and Hazards
properties
IUPAC Name |
methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-14-10-7-8(3-5-9(10)12)4-6-11(13)15-2/h3-7,12H,1-2H3/b6-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUJXJFHANFIVKH-GQCTYLIASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
22329-76-6, 2309-07-1 | |
Record name | Methyl (E)-ferulate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22329-76-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl ferulate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002309071 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl ferulate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022329766 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl ferulate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74548 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | METHYL FERULATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y98BUA66RX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Methyl ferulate has the molecular formula C11H12O4 and a molecular weight of 208.21 g/mol. []
A: The structure of this compound has been elucidated using various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) [, , ] and mass spectrometry techniques like FAB-MS, ESIMS, and MS/MS. [] These techniques provide detailed information about the compound's structure, including the arrangement of atoms and functional groups.
A: Glycosylation of this compound with a β-D-galactopyranose moiety has been shown to improve its cytotoxic activity against MCF-7 breast cancer and PC-3 prostate cancer cell lines compared to the parent compound. [] This highlights the potential of structural modification for enhancing biological activity.
A: Research shows that this compound, along with Ethyl ferulate, more effectively inhibits lipid oxidation in fish oil-enriched milk compared to Dodecyl ferulate and Ferulic acid. [] This suggests potential applications of this compound as a natural antioxidant in food preservation.
A: Studies indicate that increasing glucose concentrations do not repress the de-esterification of this compound by Lactobacillus buchneri. [] This suggests that readily available substrates like glucose do not hinder the enzymatic activity of this bacterium on this compound.
A: STD-NMR experiments revealed that specific protons (H1-6 and H8) of this compound interact with HSA with medium affinity. [] Further analysis showed that the aromatic ring of this compound plays a key role in this interaction, primarily at site II of HSA, without significantly altering HSA's overall structure.
A: Research shows that this compound can be successfully embedded into zein, a prolamin protein, using electrospinning technology to produce fiber membranes. [] This incorporation improves the thermal stability of this compound and allows its slow release, suggesting potential for applications in food packaging with sustained antibacterial effects.
A: this compound demonstrates superior antiplatelet activity compared to ferulic acid. [] Studies utilizing clotting time and bleeding time methods showed significant effects at a dose of 20 mg/kg BW. [] This suggests its potential for development as an antithrombotic agent.
A: Molecular docking and molecular dynamics simulations suggest that this compound interacts with deoxyhemoglobin S (deoxyHbS) with a binding affinity of -5.8 kcal/mol. [] This interaction may interfere with the polymerization process of deoxyHbS, indicating potential for this compound as a therapeutic agent for sickle cell disease.
A: In vitro and in vivo studies suggest that this compound exhibits low toxicity. The Ames assay showed no mutagenic activity, while the brine shrimp lethality bioassay indicated an LC50 value of 4.38 mg/ml. [] Dermal and ocular irritation studies in rabbits demonstrated no significant irritation compared to the control. []
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